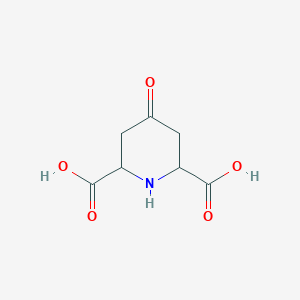
4-Oxopiperidine-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxopiperidine-2,6-dicarboxylic acid is a heterocyclic organic compound with a piperidine ring structure This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions and a ketone group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxopiperidine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethylpiperidine derivatives. For instance, the oxidation of 2,6-dimethylpiperidine using potassium permanganate or other strong oxidizing agents can yield this compound . Another method involves the cyclization of amine-substituted enones under acid-mediated conditions, which can produce the desired compound with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxopiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the ketone and carboxylic acid groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the ketone group to form the corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield this compound, while reduction reactions can produce 4-hydroxypiperidine-2,6-dicarboxylic acid .
Aplicaciones Científicas De Investigación
4-Oxopiperidine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Oxopiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in nitrogen and sulfur metabolism, leading to changes in the levels of key metabolites . Additionally, its ability to form stable complexes with metal ions can influence various biochemical reactions .
Comparación Con Compuestos Similares
4-Oxopiperidine-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
Piperidine-2,6-dicarboxylic acid: Lacks the ketone group at the 4 position, resulting in different chemical properties and reactivity.
4-Hydroxypiperidine-2,6-dicarboxylic acid: Contains a hydroxyl group instead of a ketone group, leading to different biological activities and applications.
Pyridine-2,6-dicarboxylic acid: A related compound with a pyridine ring structure, used in similar applications but with distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H9NO5 |
|---|---|
Peso molecular |
187.15 g/mol |
Nombre IUPAC |
4-oxopiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h4-5,8H,1-2H2,(H,10,11)(H,12,13) |
Clave InChI |
GBSHZANWEXIZRX-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(CC1=O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
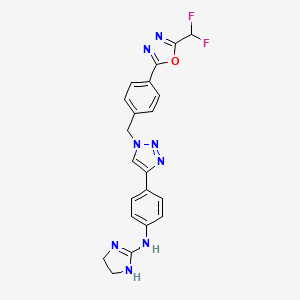
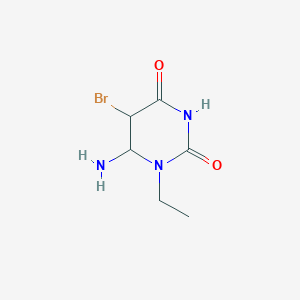
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
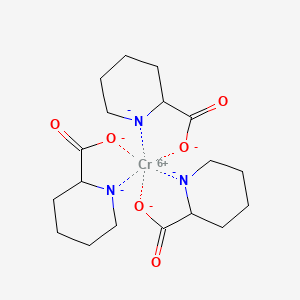
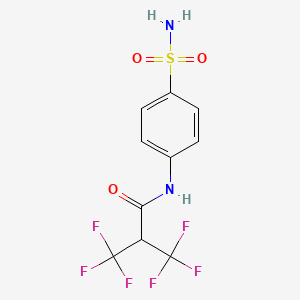
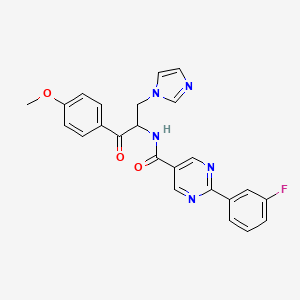

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
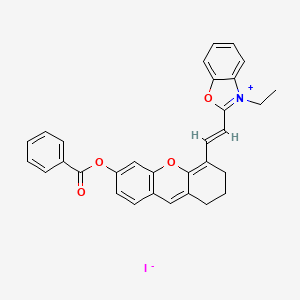
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)

